![molecular formula C28H20N2O6 B1499867 7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499867.png)
7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has a wide range of applications in scientific research:
Chemistry: Used as an electron-accepting material in organic photovoltaics and field-effect transistors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of dyes and pigments due to its strong coloration and stability.
Mecanismo De Acción
The mechanism of action of 2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its interaction with various molecular targets and pathways. In organic electronics, it functions as an electron acceptor, facilitating charge transport. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes, which is the basis for its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-Diheptyl-3,4,9,10-perylenedicarboximide
- N,N′-Dioctyl-3,4,9,10-perylenedicarboximide
- N,N′-Bis(2-(2-tert-butyldimethylsilyloxyethoxy)ethyl)-3,4,9,10-perylenetetracarboxylic diimide
Uniqueness
2,9-Di(2-hydroxyethyl)-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone stands out due to its unique hydroxyethyl groups, which enhance its solubility and reactivity compared to other perylene diimides. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Propiedades
Fórmula molecular |
C28H20N2O6 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C28H20N2O6/c31-11-9-29-25(33)17-5-1-13-14-2-6-19-24-20(28(36)30(10-12-32)27(19)35)8-4-16(22(14)24)15-3-7-18(26(29)34)23(17)21(13)15/h1-3,5-8,18,31-32H,4,9-12H2 |
Clave InChI |
LVSRQDGYCGTYCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C3=C(C=CC4=C5C=CC6=C7C5=C(C1=C43)C=CC7C(=O)N(C6=O)CCO)C(=O)N(C2=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


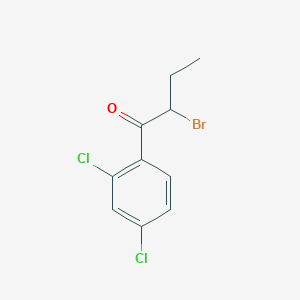


![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)
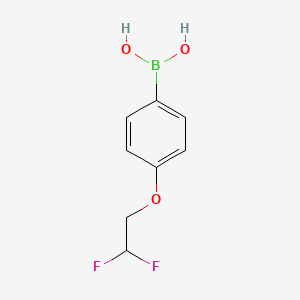

![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)
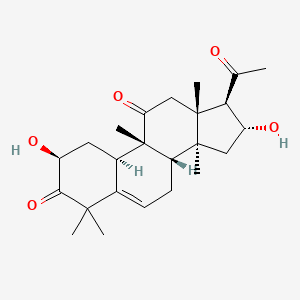

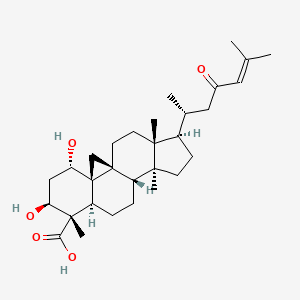

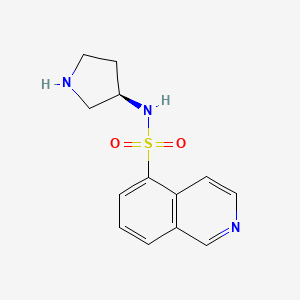

![6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1499817.png)
